2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Coupling with Indole: The indole moiety is coupled with the thiazole ring using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
- 2-(2-bromophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
- 2-(2-methylphenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide
Uniqueness
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H14FN3OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H14FN3OS/c1-11-17(23-19(25-11)14-4-2-3-5-15(14)20)18(24)22-13-7-6-12-8-9-21-16(12)10-13/h2-10,21H,1H3,(H,22,24) |
InChI Key |
RRSBGNWJFRTBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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